2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride
Overview
Description
2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride, also known as Methoxetamine or MXE, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 by John Huffman, a chemist at Clemson University, and has gained popularity as a recreational drug due to its hallucinogenic and euphoric effects. However,
Scientific Research Applications
Metabolism in Rat Models : Kanamori et al. (2002) investigated the metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. This study is relevant as it explores the metabolic pathways of a structurally similar compound, providing insights into possible metabolic reactions for 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride in biological systems (Kanamori et al., 2002).
Chemistry of Methoxychlor Derivatives : Research by Baarschers and Vukmanich (1986) discussed the preparation and solubility properties of methoxychlor derivatives. These findings could be relevant for understanding the chemical properties and potential applications of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride in various domains (Baarschers & Vukmanich, 1986).
Endocrine Disruption and Metabolic Pathways : A study by Hu and Kupfer (2002) investigated the metabolism of methoxychlor, an endocrine disruptor pesticide. They explored different metabolic pathways and the role of cytochrome P450s. This research provides insight into the metabolic transformations and potential bioactivity of related compounds (Hu & Kupfer, 2002).
Hepatic Monooxygenases in Metabolism : Another study by Bulger et al. (1985) focused on the role of hepatic monooxygenases in metabolizing methoxychlor and its contaminants, revealing how these enzymes influence the bioactivity and transformation of similar compounds (Bulger et al., 1985).
Antimicrobial and Anticoccidial Activity : Georgiadis (1976) researched the antimicrobial and anticoccidial activity of certain methoxy-2-methyl-2-(4'-biphenylyl)pyran derivatives. This study provides a basis for exploring the potential antimicrobial applications of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride (Georgiadis, 1976).
Kinetics and Mechanisms in Reactions : Castro et al. (2001) studied the kinetics and mechanisms of reactions involving 3-methoxyphenyl and other phenyl thionocarbonates with alicyclic amines. This research could be instrumental in understanding the reaction behavior of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride under various conditions (Castro et al., 2001).
properties
IUPAC Name |
2-[(3-methoxyphenyl)methoxy]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-12-10-4-2-3-9(7-10)8-13-6-5-11;/h2-4,7H,5-6,8,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSPGIHKXHEHGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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